molecular formula C26H27ClN4O2 B1684052 (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide CAS No. 1130067-06-9

(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide

Cat. No.: B1684052
CAS No.: 1130067-06-9
M. Wt: 463 g/mol
InChI Key: DRIMIUYGTDAQOX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0155069, also known as CAY10593, is a selective inhibitor of phospholipase D1 (PLD1). It has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The compound has shown significant efficacy in inhibiting the invasive migration of several cancer cell lines and in reducing inflammation by targeting specific molecular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0155069 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure its purity and efficacy .

Industrial Production Methods

Industrial production of VU0155069 follows similar synthetic routes as laboratory-scale synthesis but is optimized for larger-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

VU0155069 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of VU0155069, while oxidation and reduction reactions can modify specific functional groups within the molecule .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the role of phospholipase D1 in various biochemical pathways.

    Biology: Investigated for its effects on cell migration, invasion, and apoptosis in cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases, sepsis, and cancer.

    Industry: Utilized in the development of new anti-inflammatory and anticancer drugs

Mechanism of Action

VU0155069 exerts its effects by selectively inhibiting phospholipase D1. This inhibition disrupts the production of phosphatidic acid, a key signaling molecule involved in various cellular processes such as cell migration, invasion, and inflammation. The compound also indirectly inhibits caspase-1 activity, reducing the production of pro-inflammatory cytokines like interleukin-1 beta .

Comparison with Similar Compounds

Similar Compounds

    VU0359595: Another selective phospholipase D1 inhibitor with similar inhibitory activity but different structural features.

    VU0364739: A phospholipase D2 inhibitor with distinct selectivity and potency compared to VU0155069.

Uniqueness

VU0155069 is unique due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific role of phospholipase D1 in various biological processes. Its ability to inhibit cancer cell migration and reduce inflammation further highlights its potential therapeutic applications .

Properties

IUPAC Name

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULTQQAHGYYDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide

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